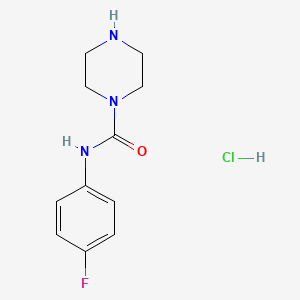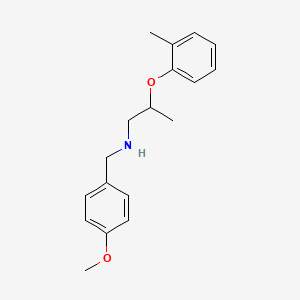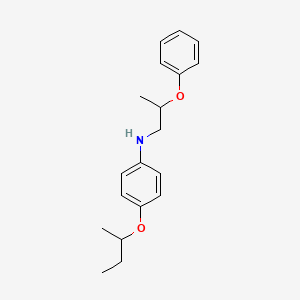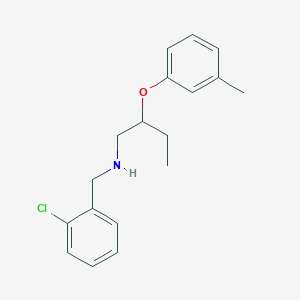
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride
Overview
Description
“N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1171083-41-2 . It has a molecular weight of 259.71 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “N-(4-fluorophenyl)-1-piperazinecarboxamide hydrochloride” and its InChI code is "1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H" . This indicates that the molecule contains a fluorophenyl group attached to a piperazine ring, which is further connected to a carboxamide group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 259.71 .Scientific Research Applications
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride has a variety of applications in scientific research. It is used in the synthesis of various organic compounds and is also used as a catalyst in organic reactions. In addition, this compound is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used as a ligand in coordination chemistry.
Mechanism of Action
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the brain and other parts of the body. When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of the neurotransmitter in the brain and other parts of the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive processes. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-depressant effects.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize and is relatively inexpensive. In addition, it is soluble in water, which makes it easy to work with in the laboratory. The main limitation of this compound is that it has a relatively short half-life, which means that it must be used quickly after synthesis.
Future Directions
The future of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride research is promising. It is being studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound is being studied for its potential use in the treatment of depression and anxiety. Other potential applications of this compound include its use as an anti-inflammatory agent and its potential use as an anti-cancer agent. Finally, this compound is being studied for its potential use in the synthesis of novel organic compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(4-fluorophenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIQDCZMYFHVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)
![3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline](/img/structure/B1389222.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)
![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)


![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)